molecular formula C21H19FN2 B2474594 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine CAS No. 299930-77-1

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine

Cat. No.: B2474594
CAS No.: 299930-77-1
M. Wt: 318.395
InChI Key: APSIZUWTBYCVEU-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-1,3-diphenylimidazolidine” is a complex organic molecule. It likely contains an imidazolidine core, which is a five-membered ring with two nitrogen atoms, and phenyl groups which are aromatic rings of six carbon atoms . The presence of a fluorine atom on one of the phenyl groups indicates that this compound is a fluorinated derivative .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy , and computational methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the imidazolidine ring and the fluorophenyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the imidazolidine ring, the phenyl groups, and the fluorine atom .

Scientific Research Applications

Antiprotozoal Activity

Research has demonstrated that derivatives of 2-iminoimidazolidine, through modifications such as the introduction of fluorophenyl groups, show promising antiprotozoal properties. Specifically, compounds with fluorophenyl substitutions have been identified with improved activity and selectivity against Trypanosoma brucei in vitro, which suggests potential for treating diseases like trypanosomiasis (Carlos H Ríos Martínez et al., 2015).

Anticancer Properties

Compounds related to 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine, specifically benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, have been synthesized and shown promising anticancer activities, particularly against lung cancer. These findings suggest the structural components of such compounds can be tailored for enhanced anticancer efficacy (V. M. Bangade, P. R. Mali, H. Meshram, 2021).

Material Science and Photophysical Applications

In material science, derivatives of this compound have been used to design fluorescent materials with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent pH sensors. For instance, novel fluorophores exhibiting intense blue to green fluorescence have been developed for potential use in OLEDs, highlighting the versatility of such compounds in creating high-performance materials with unique photophysical properties (B. Liu et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine are currently unknown. This compound is structurally similar to other indole derivatives, which have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.

Biochemical Pathways

Indole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, cancer progression, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on its structural similarity to other indole derivatives, it may have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets. Specific studies on how these factors influence the action of this compound are currently lacking .

Safety and Hazards

As with any chemical compound, handling “2-(4-Fluorophenyl)-1,3-diphenylimidazolidine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSIZUWTBYCVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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